molecular formula C13H10N2O B11892814 5-(Naphthalen-1-yl)oxazol-2-amine

5-(Naphthalen-1-yl)oxazol-2-amine

Katalognummer: B11892814
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: RTKUGSSNEWHBGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Naphthalen-1-yl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, characterized by its nitrogen and oxygen atoms, is known for its biological activity and ability to interact with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)oxazol-2-amine typically involves the cyclization of naphthyl-substituted amides or nitriles. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) as key intermediates . This reaction proceeds under mild conditions and offers high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Naphthalen-1-yl)oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted oxazoles, oxazolines, and various functionalized derivatives that can be further utilized in synthetic and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

5-(Naphthalen-1-yl)oxazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Naphthalen-1-yl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazole: A simpler analog with similar biological activities.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Benzoxazole: Features a fused benzene and oxazole ring, offering distinct chemical properties.

Eigenschaften

Molekularformel

C13H10N2O

Molekulargewicht

210.23 g/mol

IUPAC-Name

5-naphthalen-1-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C13H10N2O/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15)

InChI-Schlüssel

RTKUGSSNEWHBGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.